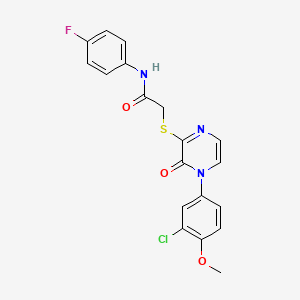

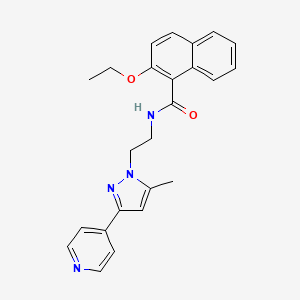

![molecular formula C21H24F2N2O6S2 B2520281 2-[4-(Difluoromethoxy)phenyl]sulfonyl-7-(4-methoxyphenyl)sulfonyl-2,7-diazaspiro[3.5]nonane CAS No. 1809829-36-4](/img/structure/B2520281.png)

2-[4-(Difluoromethoxy)phenyl]sulfonyl-7-(4-methoxyphenyl)sulfonyl-2,7-diazaspiro[3.5]nonane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-[4-(Difluoromethoxy)phenyl]sulfonyl-7-(4-methoxyphenyl)sulfonyl-2,7-diazaspiro[3.5]nonane is a complex organic molecule that may be related to the family of sulfonyl-containing spiro compounds. These types of compounds have been studied for their potential biological activities, such as inhibition of matrix metalloproteinases (MMPs), which are enzymes involved in tissue remodeling and degradation of the extracellular matrix. Inhibition of MMPs can be beneficial in the treatment of various diseases, including cancer and cardiovascular diseases.

Synthesis Analysis

The synthesis of related sulfonyl compounds typically involves multi-step chemical reactions. For instance, the synthesis of 3,5-bis(trifluoromethyl)phenyl sulfones, which are structurally related to the compound , can be achieved through an alkylation/oxidation sequence starting from commercially available thiophenols . These sulfones have been used in the Julia-Kocienski olefination reaction with carbonyl compounds to produce a variety of alkenes and dienes . Although the exact synthesis of 2-[4-(Difluoromethoxy)phenyl]sulfonyl-7-(4-methoxyphenyl)sulfonyl-2,7-diazaspiro[3.5]nonane is not detailed in the provided papers, similar synthetic strategies could potentially be applied.

Molecular Structure Analysis

The molecular structure of sulfonyl spiro compounds, such as the ones described in the provided papers, is characterized by the presence of a spirocyclic core, which is a bicyclic system where two rings are joined at a single carbon atom. The presence of sulfonyl groups and other substituents like methoxy or difluoromethoxy groups can significantly influence the chemical properties and reactivity of these molecules .

Chemical Reactions Analysis

Sulfonyl compounds are known to participate in various chemical reactions. The Julia-Kocienski olefination is a notable reaction where sulfones are used to create carbon-carbon double bonds with high stereoselectivity . This reaction is facilitated by the stability of metalated sulfones and can be performed under mild conditions. The reactivity of these sulfones in such reactions is influenced by the nature of the substituents and the reaction conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonyl spiro compounds are influenced by their molecular structure. The presence of sulfonyl groups typically increases the polarity of the molecule, which can affect solubility and reactivity. The spirocyclic structure can impart rigidity to the molecule, potentially affecting its biological activity. The substituents on the aromatic rings, such as methoxy or difluoromethoxy groups, can also modulate the electronic properties of the molecule, further influencing its reactivity and interactions with biological targets .

Scientific Research Applications

Synthetic Methodologies

The synthesis of complex spirocyclic compounds often involves the use of diazaspiro[4.4]nonane derivatives as key intermediates or target structures. For example, the development of N-heterocyclic phosphenium cations showcases the synthesis of cyclic chlorophosphines and spirocyclic phospholeniums, highlighting the versatility of spirocyclic compounds in constructing complex molecular architectures (Caputo et al., 2008). This demonstrates the importance of spirocyclic compounds in synthetic organic chemistry, providing pathways to novel structures and materials.

Polymer Chemistry

Sulfonated poly(arylene ether sulfone)s represent a class of materials relevant for fuel cell applications due to their high proton conductivity and thermal stability. The synthesis of these polymers involves nucleophilic aromatic substitution reactions, which can be related to the broader chemistry of sulfonyl-containing spirocyclic compounds (Kim et al., 2008). These materials underscore the importance of sulfonyl groups in designing polymers with specific functionalities, such as ion exchange membranes for energy technologies.

Materials Science

The exploration of sulfonated block copolymers for fuel-cell applications highlights the significance of incorporating sulfonyl and fluorenyl groups into polymers to enhance their proton conductivity and mechanical properties. This research illustrates the potential of spirocyclic and sulfonyl-functionalized compounds in creating advanced materials for energy conversion and storage applications (Bae et al., 2009).

properties

IUPAC Name |

2-[4-(difluoromethoxy)phenyl]sulfonyl-7-(4-methoxyphenyl)sulfonyl-2,7-diazaspiro[3.5]nonane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24F2N2O6S2/c1-30-16-2-6-18(7-3-16)32(26,27)24-12-10-21(11-13-24)14-25(15-21)33(28,29)19-8-4-17(5-9-19)31-20(22)23/h2-9,20H,10-15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYEYMGSSZMPGKR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)N2CCC3(CC2)CN(C3)S(=O)(=O)C4=CC=C(C=C4)OC(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24F2N2O6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

502.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[4-(Difluoromethoxy)phenyl]sulfonyl-7-(4-methoxyphenyl)sulfonyl-2,7-diazaspiro[3.5]nonane | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-2-bromo-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2520198.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/no-structure.png)

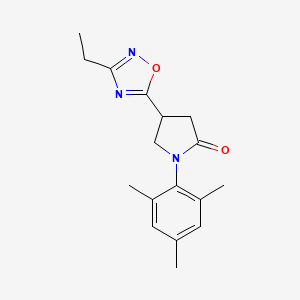

![5-[(3Ar,7aR)-5-methyl-2,3,3a,4,6,7-hexahydro-1H-pyrrolo[3,4-c]pyridin-7a-yl]-3-methyl-1,2,4-oxadiazole](/img/structure/B2520210.png)

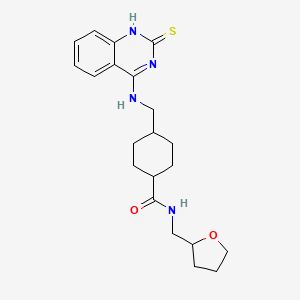

![N-(4-Acetylphenyl)-3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2520214.png)

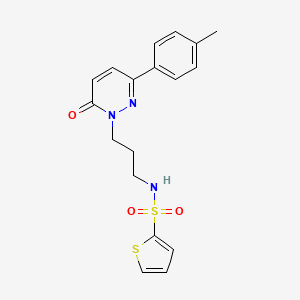

![4-chloro-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B2520215.png)

![N-(2,5-dimethoxyphenyl)-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2520216.png)

![tert-Butyl 7-(iodomethyl)-5-oxo-6-oxa-1-azaspiro[3.4]octane-1-carboxylate](/img/structure/B2520217.png)

![7-(3-chlorophenyl)-N-(2-methoxyphenyl)-5-methyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2520221.png)